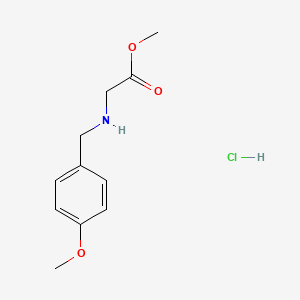N-(4-Methoxybenzyl)glycine methyl ester hydrochloride
CAS No.:
Cat. No.: VC13662316
Molecular Formula: C11H16ClNO3
Molecular Weight: 245.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H16ClNO3 |
|---|---|
| Molecular Weight | 245.70 g/mol |
| IUPAC Name | methyl 2-[(4-methoxyphenyl)methylamino]acetate;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO3.ClH/c1-14-10-5-3-9(4-6-10)7-12-8-11(13)15-2;/h3-6,12H,7-8H2,1-2H3;1H |
| Standard InChI Key | QGCPAHGRXUAASD-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNCC(=O)OC.Cl |
| Canonical SMILES | COC1=CC=C(C=C1)CNCC(=O)OC.Cl |
Introduction
Chemical Structure and Nomenclature
N-(4-Methoxybenzyl)glycine methyl ester hydrochloride belongs to the class of substituted glycine esters. Its IUPAC name is methyl 2-[(4-methoxybenzyl)amino]acetate hydrochloride. The structure consists of a glycine backbone (NH₂CH₂COOH) modified at the amino group by a 4-methoxybenzyl substituent, with the carboxylic acid group esterified to a methyl group. The hydrochloride salt enhances solubility in polar solvents, a critical feature for its applications in solution-phase chemistry .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 20839-80-9 | |
| Molecular Formula | C₁₁H₁₆ClNO₃ | |
| Molecular Weight | 245.71 g/mol | |
| Purity | ≥98% (for peptide synthesis) | |
| Appearance | White to off-white crystalline powder |
The 4-methoxybenzyl group serves as a protecting agent for the amino functionality, shielding it from undesired reactions during multi-step syntheses. This group is typically removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), without affecting the ester moiety .
Synthesis and Manufacturing
The synthesis of N-(4-methoxybenzyl)glycine methyl ester hydrochloride involves a two-step process:
-
Esterification: Glycine reacts with methanol in the presence of hydrochloric acid to form glycine methyl ester hydrochloride.
-
Alkylation: The primary amine of glycine methyl ester is alkylated with 4-methoxybenzyl chloride (or bromide) under basic conditions, followed by isolation as the hydrochloride salt .
This method ensures high yield and purity, as evidenced by its classification in commercial catalogs as "for peptide synthesis" . Alternative routes may employ reductive amination using 4-methoxybenzaldehyde and sodium cyanoborohydride, though this approach is less common for large-scale production.
Applications in Peptide Synthesis
The compound’s primary application lies in solid-phase peptide synthesis (SPPS), where it acts as a protected glycine building block. Key advantages include:
-
Amino Group Protection: The 4-methoxybenzyl group prevents unintended side reactions during coupling steps, particularly in Fmoc (fluorenylmethyloxycarbonyl) chemistry .
-
Ester Stability: The methyl ester remains intact under standard SPPS conditions but can be hydrolyzed post-synthesis to regenerate the carboxylic acid group.
Recent studies highlight its utility in synthesizing glycine-rich peptides, such as elastin-like polypeptides, which have applications in biomaterials and drug delivery .
Future Research Directions
Potential areas for further investigation include:
-
Catalytic Applications: Exploring its role as a ligand in asymmetric catalysis.
-
Bioconjugation: Modifying the 4-methoxybenzyl group for site-specific protein labeling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume